Ethyl 2-(1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutyl)acetate is an organic compound that features a boron-containing dioxaborolane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity, particularly in the context of organic synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutyl)acetate typically involves the reaction of cyclobutyl derivatives with boronic esters. One common method includes the use of pinacolborane (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) in the presence of a palladium catalyst to facilitate the borylation reaction . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale borylation reactions using similar methodologies but optimized for higher yields and efficiency. This could include continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutyl)acetate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Typical conditions involve inert atmospheres and controlled temperatures to ensure the desired reaction pathways.
Major Products Formed
The major products formed from these reactions include boronic acids, alcohols, and various substituted organic compounds, depending on the specific reaction and conditions employed.
Scientific Research Applications
Ethyl 2-(1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutyl)acetate has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into boron-containing compounds has shown potential in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: It is used in the production of advanced materials and polymers, where boron-containing compounds can impart unique properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutyl)acetate involves its ability to participate in various chemical reactions due to the presence of the boron atom. The boron atom can form stable complexes with other molecules, facilitating reactions such as cross-coupling. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate
- Ethyl (2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-propenoate
- Ethyl 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
Uniqueness
What sets Ethyl 2-(1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutyl)acetate apart is its cyclobutyl ring, which imparts unique steric and electronic properties. This can influence its reactivity and the types of reactions it can undergo, making it a valuable compound in synthetic chemistry.
Properties
Molecular Formula |
C14H25BO4 |
---|---|
Molecular Weight |
268.16 g/mol |
IUPAC Name |
ethyl 2-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutyl]acetate |
InChI |
InChI=1S/C14H25BO4/c1-6-17-11(16)10-14(8-7-9-14)15-18-12(2,3)13(4,5)19-15/h6-10H2,1-5H3 |
InChI Key |
XQHIGGHEJJMDNM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2(CCC2)CC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.